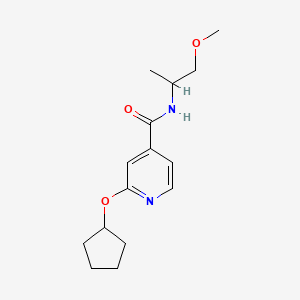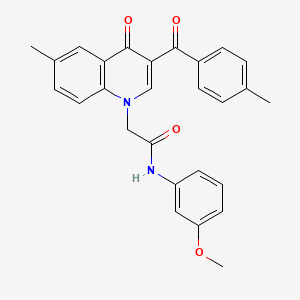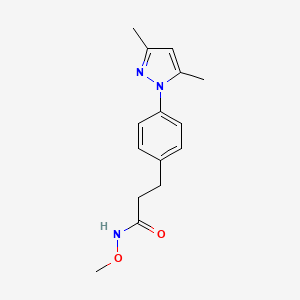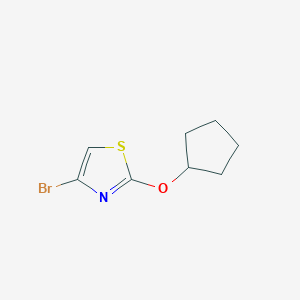
2-(4-Bromophenoxy)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Bromophenoxy)ethyl acetate” is an organic compound with the IUPAC name ethyl (4-bromophenoxy)acetate . It has a molecular weight of 259.1 and is typically stored at ambient temperature . It is a solid in physical form .
Molecular Structure Analysis
The InChI code for “2-(4-Bromophenoxy)ethyl acetate” is1S/C10H11BrO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“2-(4-Bromophenoxy)ethyl acetate” is a solid at room temperature . It has a molecular weight of 259.1 . The compound’s InChI code is1S/C10H11BrO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3 .
Aplicaciones Científicas De Investigación
Organic Synthesis
2-(4-Bromophenoxy)ethyl acetate is utilized in organic synthesis as an intermediate for the preparation of more complex chemical entities. Its bromine atom can act as a good leaving group, allowing for subsequent substitution reactions that can help in constructing carbon-carbon or carbon-heteroatom bonds .
Pharmaceutical Research
In pharmaceutical research, this compound serves as a precursor in the synthesis of various drug candidates. It can be transformed into pharmacologically active molecules that may exhibit antibacterial, antifungal, or anticancer properties, as indicated by its use in the synthesis of coordination compounds with potential therapeutic applications .
Material Science
The compound’s utility in material science stems from its role in the synthesis of novel polymers and coatings. Its ability to undergo polymerization or to be incorporated into larger molecular frameworks makes it valuable for creating materials with specific desired properties .
Chemical Engineering
Within chemical engineering, 2-(4-Bromophenoxy)ethyl acetate is important for process development and optimization. It can be involved in studies related to reaction kinetics, catalysis, and the development of new synthetic routes for industrial-scale chemical production .
Environmental Studies
This compound is also relevant in environmental studies, particularly in the analysis of its degradation products and their impact on ecosystems. Understanding its breakdown pathways can inform the environmental risk assessment of related chemicals .
Biochemistry Research
In biochemistry research, 2-(4-Bromophenoxy)ethyl acetate can be used to study enzyme-catalyzed reactions where it may act as a substrate or inhibitor, providing insights into enzyme mechanisms and the design of enzyme-targeted drugs .
Nanotechnology
The role of 2-(4-Bromophenoxy)ethyl acetate in nanotechnology includes its use in the synthesis of nanoscale materials. Its reactive sites enable it to be a building block for nanostructures that could be used in drug delivery systems or as part of nanoelectronic devices .
Agricultural Chemistry
Lastly, in agricultural chemistry, this compound may be involved in the synthesis of agrochemicals such as pesticides or herbicides. Its structural versatility allows for the creation of compounds that can protect crops from pests and diseases while being safe for the environment .
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302+H312+H332;H318, indicating potential harm if swallowed, in contact with skin, or if inhaled, and causes serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Relevant Papers There are several peer-reviewed papers and technical documents related to “2-(4-Bromophenoxy)ethyl acetate” available at Sigma-Aldrich . These documents could provide further insights into the compound’s properties, synthesis, and potential applications.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)ethyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-8(12)13-6-7-14-10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGJMCUOWGBVCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2593179.png)
![N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2593180.png)
![5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2593184.png)
![5-(5-Chloro-2-methylphenyl)-3-[(2-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2593187.png)

![2-Chloro-1-[(2S,4R)-4-fluoro-2-(morpholine-4-carbonyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2593190.png)
![N-[[5-[1-(2-Chloroacetyl)pyrrolidin-2-yl]furan-2-yl]methyl]acetamide](/img/structure/B2593191.png)
![3-(3,4-dimethoxyphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2593192.png)
![2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2593194.png)

